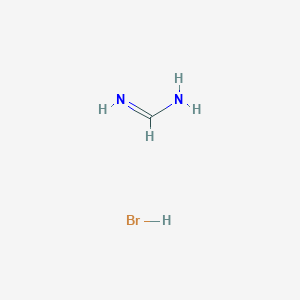

Formamidine Hydrobromide

Descripción general

Descripción

Formamidine Hydrobromide, also known as Methanimidamide Hydrobromide, is a chemical compound with the molecular formula CH5BrN2 and a molecular weight of 124.97 g/mol . It is commonly used as a precursor in the fabrication of perovskite absorber layers in solar cells . This compound is known for its role in improving the optoelectronic properties and stability of perovskite layers .

Mecanismo De Acción

Target of Action

Formamidine Hydrobromide is primarily used as a precursor for the fabrication of perovskite absorber layers in perovskite solar cells . It can be combined with other components, such as lead halides and organic cations, to form the perovskite structure .

Mode of Action

This compound has been found to have synergistic actions on type II pyrethroids and neonicotinoids, increasing their larvicidal actions on the fourth instars of Aedes aegypti L . This suggests that this compound interacts with its targets to enhance the efficacy of certain insecticides .

Biochemical Pathways

It is known that the compound plays a role in the formation of perovskite structures . These structures are crucial in the operation of perovskite solar cells, affecting the band gap, carrier diffusion length, and power conversion efficiency of these cells .

Pharmacokinetics

As a precursor in the fabrication of perovskite absorber layers, its bioavailability would be determined by the efficiency of the fabrication process .

Result of Action

The primary result of this compound’s action is the formation of perovskite structures in solar cells . These structures improve the optoelectronic properties and stability of the perovskite layer, enhancing the overall performance of the solar cell .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the fabrication process of perovskite absorber layers may be affected by temperature, humidity, and other conditions . .

Análisis Bioquímico

Biochemical Properties

Formamidine Hydrobromide plays a significant role in biochemical reactions, particularly in the inhibition of monoamine oxidase enzymes. Monoamine oxidase enzymes are responsible for the degradation of neurotransmitters such as norepinephrine, serotonin, dopamine, and tyramine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters, allowing them to continue acting on cells . This interaction is crucial for its potential use in treating various nervous system disorders.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting monoamine oxidase enzymes, this compound increases the levels of neurotransmitters, which can impact cell signaling pathways and gene expression related to mood regulation and other nervous system functions . Additionally, its effects on cellular metabolism can lead to changes in energy production and utilization within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with monoamine oxidase enzymes. By binding to these enzymes, it inhibits their activity, preventing the degradation of neurotransmitters. This inhibition leads to increased levels of neurotransmitters, which can then exert their effects on target cells. The binding interactions and enzyme inhibition are key aspects of the molecular mechanism of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is known to be stable under certain conditions, but it can degrade over time, especially when exposed to air and moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit monoamine oxidase enzymes and increase neurotransmitter levels without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and other adverse reactions have been observed . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of monoamine oxidase enzymes. By preventing the degradation of neurotransmitters, it affects the metabolic flux and levels of these metabolites within cells . The interaction with monoamine oxidase enzymes is a critical aspect of its metabolic pathway, influencing the overall balance of neurotransmitter levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions are essential for its effective distribution and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct it to specific compartments or organelles within cells, where it can exert its effects on enzyme activity and neurotransmitter levels . Understanding its subcellular localization is important for elucidating its precise mechanisms of action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Formamidine Hydrobromide can be synthesized through various methods. One efficient method involves the reaction between aniline derivatives and ethyl orthoformate in the presence of an organic or mineral acid catalyst . Another method utilizes sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst to promote the preparation of N,N’-diphenylformamidines from aromatic amines and ethyl orthoformate . Additionally, sulfated zirconia can catalyze the reaction between aniline and trimethyl orthoformate to produce formamidine with a high yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Formamidine Hydrobromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding formamides.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include halides, hydroxides, and amines.

Major Products Formed:

Oxidation: Formamides.

Reduction: Amines.

Substitution: Various substituted formamidines.

Aplicaciones Científicas De Investigación

Perovskite Solar Cells

Formamidine hydrobromide is primarily utilized as a precursor material for the synthesis of formamidinium lead halide perovskites, such as FAPbBr₃ and mixed halides like FAPbIₓBr₁₋ₓ. These materials are pivotal in the development of high-efficiency solar cells due to their excellent light absorption properties and tunable bandgap.

Key Properties :

- Bandgap Adjustment : By varying the halide composition, researchers can tune the bandgap between approximately 1.55 eV and 2.3 eV, which is crucial for optimizing solar cell performance.

- Stability and Efficiency : Formamidinium-based perovskites exhibit improved stability compared to their methylammonium counterparts, making them suitable for commercial applications .

Light-Emitting Diodes (LEDs)

FABr has also been explored for use in light-emitting diodes (LEDs). The incorporation of formamidinium into the perovskite structure enhances the photoluminescence properties, leading to more efficient light emission. This application is particularly relevant in developing next-generation display technologies and solid-state lighting solutions .

High-Efficiency Solar Cells

A study conducted by Hanusch et al. demonstrated that incorporating FABr into perovskite solar cells resulted in a power conversion efficiency (PCE) exceeding 20%. The research highlighted the material's ability to form high-quality films with superior crystallinity, which is essential for efficient charge transport within the solar cell .

| Study Reference | PCE (%) | Notable Findings |

|---|---|---|

| Hanusch et al., 2014 | >20 | High-quality film formation; excellent charge transport properties |

| Eperon et al., 2014 | 18.2 | Tunable bandgap achieved through halide mixing |

| Jeon et al., 2015 | >20 | Stability improvements over traditional methylammonium-based cells |

Mixed Cation Perovskites

Research by Murugadoss et al. indicated that using FABr in mixed cation perovskites (FA/MA) significantly improved light stability and efficiency under operational conditions. The study found that the addition of FABr led to enhanced crystallization processes, resulting in larger grain sizes and fewer defects within the perovskite layer .

Comparación Con Compuestos Similares

Formamidine Hydrobromide can be compared with other similar compounds, such as:

Formamidinium Iodide: Similar in structure but contains iodine instead of bromine.

Methanimidamide Hydrochloride: Contains chlorine instead of bromine.

Iminomethylamine Hydrobromide: Another formamidine derivative with similar properties.

Uniqueness: this compound is unique due to its specific applications in perovskite solar cells and its ability to improve the optoelectronic properties and stability of perovskite layers .

Actividad Biológica

Formamidine Hydrobromide (CAS Number: 146958-06-7) is a compound with diverse biological activities, particularly noted for its role in biochemical reactions and as a precursor in various chemical syntheses. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and applications in scientific research.

Target Enzymes

this compound primarily interacts with monoamine oxidase (MAO) enzymes. By binding to these enzymes, it inhibits their activity, leading to increased levels of neurotransmitters such as norepinephrine, serotonin, and dopamine. This inhibition can significantly impact mood regulation and other nervous system functions.

Biochemical Pathways

The compound's action influences several biochemical pathways:

- Inhibition of MAO : Prevents the degradation of neurotransmitters, enhancing their availability.

- Cell Signaling Modulation : Alters gene expression and cellular metabolism through increased neurotransmitter levels .

Cellular Effects

The effects of this compound on various cell types include:

- Neurotransmitter Regulation : Elevated levels of neurotransmitters can enhance synaptic transmission and neuronal communication.

- Impact on Cell Metabolism : Changes in metabolic pathways due to altered neurotransmitter levels can influence energy production and cellular health.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its role as a precursor in the synthesis of perovskite materials for solar cells. Its bioavailability is contingent upon the efficiency of the fabrication processes used in these applications .

Dosage Effects in Animal Models

Research indicates that dosage significantly affects the biological activity of this compound:

- Low Doses : Effective in inhibiting MAO without notable adverse effects.

- High Doses : Associated with neurotoxicity and other adverse reactions .

Case Studies and Research Findings

Several studies highlight the biological activity and applications of this compound:

Chemical Reactions Involving this compound

This compound undergoes various chemical reactions that are crucial for its applications:

- Oxidation : Converts to corresponding formamides.

- Reduction : Forms corresponding amines.

- Substitution Reactions : Engages with nucleophiles such as halides and hydroxides.

Common Reagents and Conditions

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate |

| Reduction | Lithium aluminum hydride, sodium borohydride |

| Substitution | Halides, hydroxides, amines |

Applications in Scientific Research

This compound has broad applications across various fields:

Propiedades

IUPAC Name |

methanimidamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWANGZFTSGZRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146958-06-7 | |

| Record name | aminomethylideneazanium;bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Formamidine Hydrobromide in improving the brightness of quasi-2D PeLEDs?

A1: this compound, alongside Phenylethylammonium Bromide, acts as a spacer cation within the quasi-2D perovskite structure []. These spacer cations influence the formation of the perovskite layers and the overall device performance. Specifically:

- Enhanced Energy Transfer: Introducing both this compound and Phenylethylammonium Bromide weakens the van der Waals forces between individual perovskite layers, leading to stronger coupling and improved energy transfer efficiency []. This results in a higher radiative recombination rate within the perovskite films.

- Improved Morphology and Reduced Defects: Optimizing the molar ratio of this compound, Phenylethylammonium Bromide, and Lead Bromide contributes to a more favorable perovskite film morphology []. This optimized structure helps to passivate defects within the film, minimizing nonradiative recombination losses and further enhancing the device's brightness.

Q2: How does the interaction of this compound with other components in the perovskite structure contribute to its enhanced performance?

A2: this compound doesn't work in isolation. Its interaction with Phenylethylammonium Bromide and Lead Bromide is crucial:

- Synergistic Spacer Cation Effect: The combination of this compound and Phenylethylammonium Bromide as spacer cations creates a more favorable environment for charge transport compared to using either cation alone [].

- Influence on Crystal Growth: The interaction of this compound with Lead Bromide during film formation influences the crystallization process of the perovskite, impacting its morphology and ultimately, its optoelectronic properties [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.